

Commercial Sources and Applications of High-Purity Inosine Triphosphate (ITP)

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Compound of Interest

Compound Name: *Inosine triphosphate*

Cat. No.: *B092356*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for high-purity **inosine triphosphate** (ITP), detailed application notes, and experimental protocols for its use in research and drug development.

Commercial Sources for High-Purity Inosine Triphosphate

High-purity ITP is available from several commercial suppliers, catering to the needs of researchers and drug development professionals. The following table summarizes the key quantitative data from prominent vendors.

Supplier	Product Name	Purity	Formulation	Available Amounts/Concentration	Catalog No.
Selleck Chemical	Inosine 5'-triphosphate trisodium salt	Quality confirmed by NMR & HPLC	Trisodium salt	25 mg	S6103
Jena Bioscience	Inosine-5'-triphosphate, Sodium salt	≥ 95 % (HPLC)	Solution in water	15 µl (100 mM), 5 x 15 µl (100 mM)	NU-1203
TriLink BioTechnologies	Inosine-5'-Triphosphate	≥98% by AX-HPLC	Lithium salt, 100 mM solution in H ₂ O	Custom amounts available upon request	N-1020
Molecular Depot	Inosine 5'-Triphosphate (Sodium Salt)	Biotechnology grade	Lyophilized Powder	10 mg	B2013106
Sigma-Aldrich	Inosine 5'-triphosphate trisodium salt	≥95%	Trisodium salt	Custom packaging available	I0879
TCI America	Inosine 5'-Triphosphate Trisodium Salt Hydrate	85.0+%	Trisodium Salt Hydrate	100 mg	I0038

Application Notes

High-purity ITP is a versatile tool in various research and drug development applications. Its primary roles are as a substrate for enzymes that metabolize non-canonical purine nucleotides and as an analog of ATP and GTP to probe the nucleotide-binding properties of proteins.

Investigating the Activity of Inosine Triphosphate Pyrophosphatase (ITPA)

ITP is the natural substrate for **inosine triphosphate** pyrophosphatase (ITPA), an enzyme crucial for cellular nucleotide pool sanitation. ITPA hydrolyzes ITP to inosine monophosphate (IMP), preventing the incorporation of inosine into DNA and RNA, which can lead to mutagenesis and other detrimental effects.[1] Assays using ITP as a substrate are fundamental for characterizing ITPA activity, screening for inhibitors, and studying the impact of ITPA genetic polymorphisms on enzyme function and drug metabolism.[2]

Probing the Substrate Specificity of NTP-Binding Proteins

ITP serves as a valuable tool to investigate the substrate specificity of various nucleotide-binding proteins, such as helicases, kinases, and G-proteins. By substituting ATP or GTP with ITP in enzymatic assays, researchers can elucidate the structural and functional requirements for nucleotide recognition and hydrolysis by these enzymes.[3] For example, some DNA helicases can utilize ITP as an energy source for unwinding nucleic acid duplexes, and studying the kinetics of this process can provide insights into the enzyme's catalytic mechanism.

Applications in Molecular Biology Techniques

In certain molecular biology applications, ITP can be used to overcome challenges associated with GC-rich templates in PCR and DNA sequencing. The incorporation of inosine can reduce the formation of secondary structures in nucleic acids, thereby improving the efficiency and accuracy of these techniques.

Experimental Protocols

Protocol for Determination of ITPA Activity by HPLC

This protocol describes a method to measure the enzymatic activity of ITPA in cell lysates by quantifying the formation of IMP from ITP using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

- High-purity **Inosine Triphosphate** (ITP) solution (e.g., 40 mmol/L)

- Cell lysate containing ITPA
- Reaction buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 10 mM DTT
- Stop solution: 4 M perchloric acid
- Neutralization solution: Saturated dipotassium hydrogen phosphate
- HPLC system with a C18 column
- Mobile phase: 20 mmol/L phosphate buffer, pH 2.5
- IMP standard for calibration curve

Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, combine 50 µL of cell lysate with 40 µL of reaction buffer.
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - Initiate the reaction by adding 10 µL of 40 mmol/L ITP solution (final concentration of ITP will be 4 mmol/L).
- Enzymatic Reaction:
 - Incubate the reaction mixture at 37°C for 15 minutes.
- Reaction Termination:
 - Stop the reaction by adding 20 µL of 4 M perchloric acid.
 - Vortex the mixture and incubate on ice for 10 minutes to precipitate proteins.
- Neutralization and Sample Preparation:
 - Add 30 µL of saturated dipotassium hydrogen phosphate solution to neutralize the sample.

- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and potassium perchlorate.
- Carefully collect the supernatant for HPLC analysis.
- HPLC Analysis:
 - Inject a suitable volume of the supernatant onto the C18 column.
 - Elute the sample isocratically with the phosphate buffer mobile phase.
 - Monitor the absorbance at 254 nm.
 - Identify and quantify the IMP peak by comparing its retention time and area to the IMP standard curve.
- Data Analysis:
 - Calculate the amount of IMP produced in the reaction.
 - Determine the specific activity of ITPA in the cell lysate (e.g., in μmol of IMP formed per minute per mg of total protein).

Protocol for Helicase Assay Using ITP as a Substrate

This protocol outlines a basic method to assess the ability of a helicase to utilize ITP for unwinding a DNA duplex.

Materials:

- High-purity **Inosine Triphosphate** (ITP) solution (e.g., 100 mM)
- Purified helicase enzyme
- Radiolabeled DNA substrate (e.g., a partial duplex with a 3' or 5' overhang, labeled with ^{32}P)
- Helicase reaction buffer: 20 mM Tris-HCl, pH 7.5, 5 mM MgCl_2 , 1 mM DTT, 50 $\mu\text{g/mL}$ BSA

- Stop buffer: 0.5 M EDTA, 0.5% SDS, 25% glycerol, 0.05% bromophenol blue, 0.05% xylene cyanol
- Native polyacrylamide gel (e.g., 12%)
- TBE buffer

Procedure:

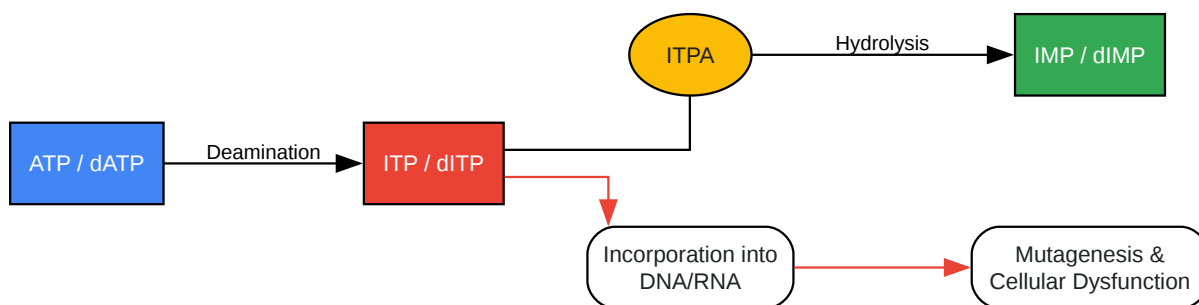
- Reaction Setup:
 - In a microcentrifuge tube, prepare the reaction mixture by adding the helicase reaction buffer, the radiolabeled DNA substrate (e.g., to a final concentration of 1 nM), and the purified helicase enzyme.
 - Pre-incubate the mixture at the optimal temperature for the helicase for 5 minutes.
- Initiation of Unwinding:
 - Start the unwinding reaction by adding ITP to the desired final concentration (e.g., 1 mM).
- Incubation:
 - Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes).
- Reaction Termination:
 - Stop the reaction by adding an equal volume of stop buffer.
- Analysis of Unwinding:
 - Load the samples onto a native polyacrylamide gel.
 - Run the gel in TBE buffer until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
 - Dry the gel and expose it to a phosphor screen or X-ray film.
- Data Analysis:

- Visualize the unwound single-stranded DNA product and the remaining double-stranded substrate.
- Quantify the percentage of unwound substrate to determine the helicase activity with ITP.

Signaling Pathways and Experimental Workflows

Inosine Triphosphate Metabolism and Its Role in Preventing Mutagenesis

The primary signaling role of ITP is indirect, through its removal by ITPA to maintain the fidelity of genetic information. An accumulation of ITP can lead to its incorporation into nascent DNA and RNA strands, causing errors in replication and transcription. The following diagram illustrates the central role of ITPA in ITP metabolism.



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Caption: Metabolic pathway of ITP and the protective role of ITPA.

Experimental Workflow for Characterizing an NTP-Binding Protein

The following diagram outlines a typical workflow for investigating the ability of a newly identified protein to bind and hydrolyze ITP.

Phase 1: Initial Screening

Protein Expression
& PurificationBinding Assay
(e.g., Filter Binding)Initial Hydrolysis Assay
(e.g., Malachite Green)

Phase 2: Kinetic Characterization

Determine Optimal
Reaction ConditionsMeasure Michaelis-Menten
Kinetics (K_m , V_{max})Substrate Specificity
(ATP, GTP, ITP, etc.)

Phase 3: Structural & Functional Analysis

Site-Directed
MutagenesisStructural Studies
(e.g., Crystallography)[Click to download full resolution via product page](#)

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References

- 1. Inosine, but none of the 8-oxo-purines, is a plausible component of a primordial version of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. In vitro assays for studying helicase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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